Relevance: This compound shares the core structure of a 2-methoxyphenylpiperazine moiety with 3-(4-Methoxyphenyl)-5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-4-yl)-1,2,4-oxadiazole. The difference lies in the substitution at the piperazine nitrogen, where the related compound features a propoxy-linked tricyclic ring system instead of the quinoline-oxadiazole system found in the target compound. This structural similarity highlights the importance of the 2-methoxyphenylpiperazine moiety in 5-HT1A receptor binding. []
Compound Description: This compound, bearing a 2-methoxyphenylpiperazine moiety linked to an adamantine scaffold via a three-carbon linker, demonstrates high selectivity for the 5-HT1A receptor with a binding affinity of 1.2 nM. []
Relevance: Both this compound and 3-(4-Methoxyphenyl)-5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-4-yl)-1,2,4-oxadiazole feature the 2-methoxyphenylpiperazine pharmacophore, which is known for its high affinity towards the 5-HT1A receptor. [] The structural variation in the core scaffold, with adamantine replacing the quinoline-oxadiazole system, highlights the adaptability of this pharmacophore in designing potent and selective 5-HT1A receptor ligands.
Compound Description: This compound, similar to compound 8, incorporates a 2-methoxyphenylpiperazine moiety but linked to a memantine scaffold instead of adamantine. It exhibits high selectivity for the 5-HT1A receptor with a binding affinity of 21.3 nM. []
Relevance: Similar to compound 8, the presence of the 2-methoxyphenylpiperazine moiety in both this compound and 3-(4-Methoxyphenyl)-5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-4-yl)-1,2,4-oxadiazole emphasizes the significance of this structural feature in 5-HT1A receptor binding. [] The variation in the core scaffold (memantine replacing quinoline-oxadiazole) further reinforces the versatility of this pharmacophore for the design of selective 5-HT1A receptor ligands.
Compound Description: This compound represents a benzovesamicol analogue investigated for its potential in Alzheimer's disease diagnosis. [] It exists as a racemic mixture of enantiomers, crystallized in the monoclinic system with a P2(1)/c space group. []
Relevance: While both this compound and 3-(4-Methoxyphenyl)-5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-4-yl)-1,2,4-oxadiazole possess a methoxyphenylpiperazine unit, a key difference lies in the methoxy group's position on the phenyl ring (meta in the related compound versus para in the target compound) and the core scaffold. This structural similarity, despite belonging to different pharmacological classes, highlights the potential of modifying the methoxyphenylpiperazine moiety for diverse biological activities. []
Compound Description: KRO-105714 is a 2,4,5-trisubstituted 1,3-thiazole derivative exhibiting anti-atopic dermatitis activity through the potent inhibition of the sphingosylphosphorylcholine receptor. [, ] Studies utilizing high-resolution tandem mass spectrometry identified four metabolites (M1-M4) generated via incubation with human liver microsomes. [, ] Notably, CYP3A4 was identified as the primary enzyme responsible for metabolizing KRO-105714, including the unusual C-demethylation leading to metabolite M4. [, ]
Relevance: KRO-105714 and 3-(4-Methoxyphenyl)-5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-4-yl)-1,2,4-oxadiazole share the 2-methoxyphenylpiperazine moiety. This structural similarity suggests potential overlap in their metabolic pathways, particularly involving CYP3A4. Understanding the metabolism of KRO-105714 could provide insights into the metabolic fate of the target compound and inform further development strategies. [, ]
Compound Description: This compound features a 2-methoxyphenylpiperazine moiety linked to an N-ethylpyridin-2-amine group. Its crystal structure reveals a chair conformation for the piperazine ring and an antiperiplanar conformation for the substituents. []
Relevance: This compound and 3-(4-Methoxyphenyl)-5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-4-yl)-1,2,4-oxadiazole both contain the 2-methoxyphenylpiperazine group, highlighting its significance in medicinal chemistry. The difference lies in the substituent on the piperazine nitrogen, with an N-ethylpyridin-2-amine group replacing the quinoline-oxadiazole system in the target compound. [] This comparison provides insights into potential bioisosteric replacements and their impact on physicochemical properties.
Compound Description: This compound incorporates a 2-methoxyphenylpiperazine unit connected to a 4-nitro-N-(2-pyridyl)benzamide moiety. X-ray crystallography reveals a chair conformation for the piperazine ring. []
Relevance: Both this compound and 3-(4-Methoxyphenyl)-5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-4-yl)-1,2,4-oxadiazole feature the 2-methoxyphenylpiperazine pharmacophore. The difference lies in the substituent attached to the piperazine nitrogen: a 4-nitro-N-(2-pyridyl)benzamide group replaces the quinoline-oxadiazole system. [] This comparison reveals how modifications to this core structure can influence conformation and potentially impact biological activity.
Compound Description: WC-10 is a high-affinity dopamine D3 receptor antagonist, exhibiting 66-fold higher affinity for human D3 receptors (Kd = 1.2 nM) over D2 receptors. [] Radiolabeled with tritium, [3H]WC-10 was successfully employed in in vitro autoradiography studies, demonstrating specific binding to D3 sites in rat and monkey brains. []
Relevance: Both WC-10 and 3-(4-Methoxyphenyl)-5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-4-yl)-1,2,4-oxadiazole share the 2-methoxyphenylpiperazine pharmacophore. While WC-10 targets dopamine receptors, specifically D3, this shared structural element suggests potential for cross-reactivity or shared binding site characteristics with the target compound. []
Relevance: Both BAK4-51 and 3-(4-Methoxyphenyl)-5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-4-yl)-1,2,4-oxadiazole contain a methoxyphenylpiperazine moiety, albeit with a chlorine substituent at the meta position of the phenyl ring in BAK4-51. This structural similarity, despite targeting different receptors (D3R for BAK4-51), suggests a potential for similar pharmacokinetic properties, including interaction with efflux transporters, for the target compound. []
N-(4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazin-1-yl)butyl)heterobiarylcarboxamides
Compound Description: This series of compounds, encompassing both 2,3-dichloro and 2-methoxyphenylpiperazine derivatives, exhibits high affinity and enantioselectivity for the D3 receptor. [] Notably, this study led to the discovery of the first enantioselective D3 antagonists, highlighting the role of the second extracellular loop (E2) in both enantioselectivity and D3 receptor selectivity. [] These compounds demonstrate remarkable D3 selectivity, with some exhibiting up to 400-fold selectivity over the D2 receptor subtype. []
Relevance: This series provides a direct structural comparison with 3-(4-Methoxyphenyl)-5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-4-yl)-1,2,4-oxadiazole, focusing on the impact of substituent modifications on the phenyl ring of the piperazine moiety. While the target compound has a 4-methoxyphenyl substituent, this series explores the effects of 2-methoxy and 2,3-dichloro substitutions, revealing their influence on D3 receptor affinity and selectivity. [] This comparison emphasizes the importance of substituent effects on pharmacological activity and selectivity profiles.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.